N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxyphenethylamine with ethyl pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
1-Ethyl-1H-pyrazole-5-yl derivatives: Compounds with a pyrazole ring that exhibit diverse pharmacological properties.
Uniqueness
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H31N5O4S |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C22H31N5O4S/c1-6-25-16-22(17(3)24-25)32(28,29)26(15-19-10-12-23-27(19)7-2)13-11-18-8-9-20(30-4)21(14-18)31-5/h8-10,12,14,16H,6-7,11,13,15H2,1-5H3 |
InChI Key |
FSWRVNKDNXKFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CC=NN3CC |
Origin of Product |
United States |
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